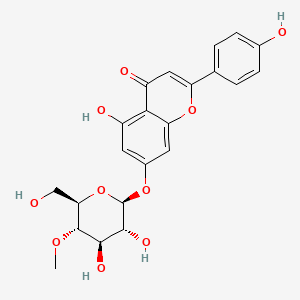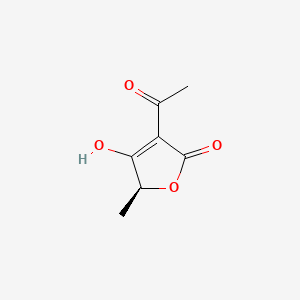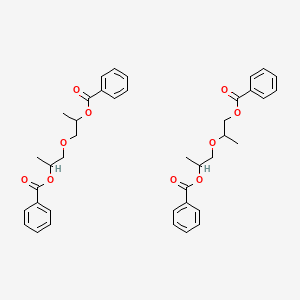
1-(2-Benzoyloxypropoxy)propan-2-yl benzoate;2-(2-benzoyloxypropoxy)propyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This colorless liquid is primarily used as a plasticizer in various industries to enhance the flexibility and durability of polymers such as PVC. It is also found in products like adhesives, coatings, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through esterification reactions involving propylene glycol and benzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols such as benzyl alcohol.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Employed as a plasticizer in the production of flexible PVC and other polymers.
Wirkmechanismus
1-(2-Benzoyloxypropoxy)propan-2-yl benzoate; 2-(2-benzoyloxypropoxy)propyl benzoate is often compared to other plasticizers such as diethylene glycol dibenzoate and dipropylene glycol dibenzoate. While these compounds share similar applications, oxydipropyl dibenzoate is unique in its specific chemical structure and performance characteristics.
Vergleich Mit ähnlichen Verbindungen
Diethylene glycol dibenzoate
Dipropylene glycol dibenzoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2-benzoyloxypropoxy)propan-2-yl benzoate;2-(2-benzoyloxypropoxy)propyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H22O5/c1-15(13-24-19(21)17-9-5-3-6-10-17)23-14-16(2)25-20(22)18-11-7-4-8-12-18;1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h2*3-12,15-16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJYNOFFHVWCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.CC(COC(C)COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
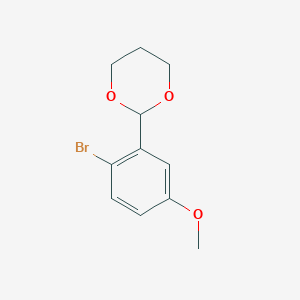
![Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)
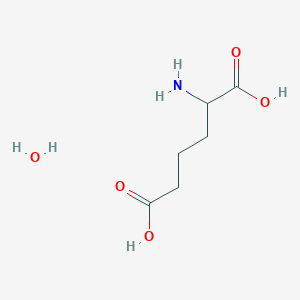
![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)
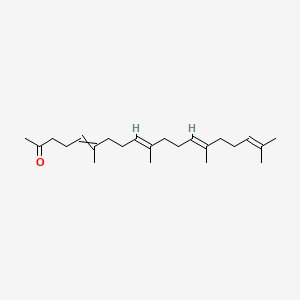
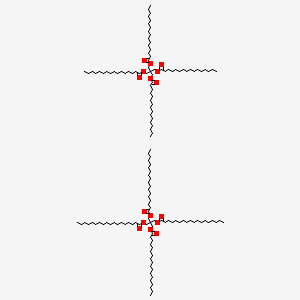
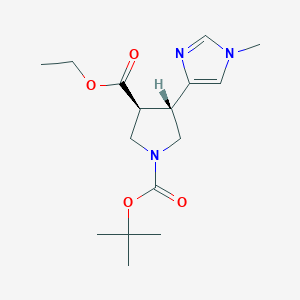
![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)
